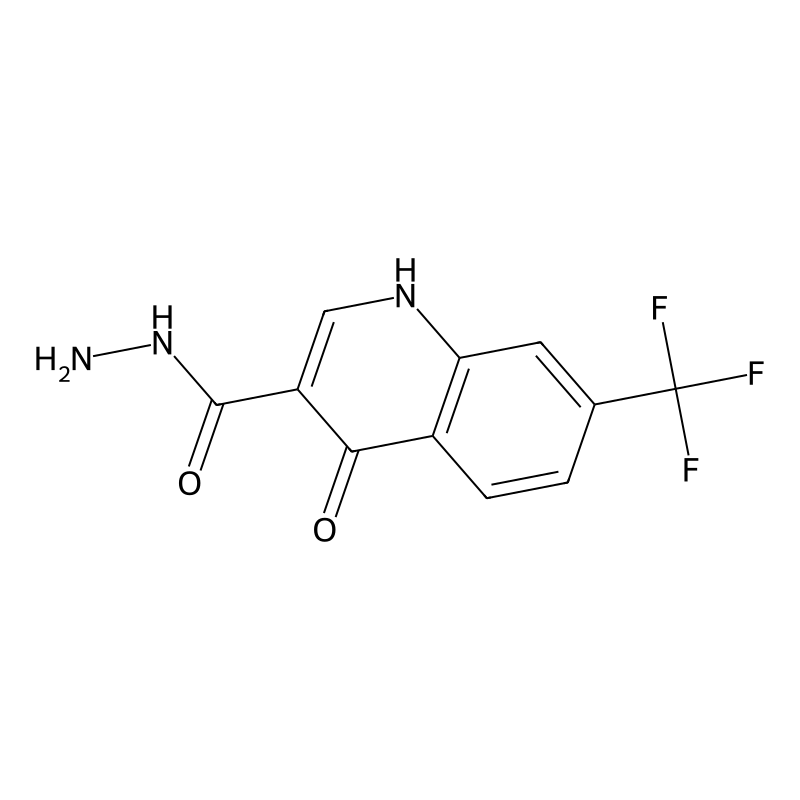

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antimicrobial Activity: A study published in the Royal Society of Chemistry journal investigated the synthesis and antimicrobial properties of trifluoromethyl quinoline derivatives, including 4-HO-7-(CF3)-Q3-CH []. The study indicated that fluorinated compounds like 4-HO-7-(CF3)-Q3-CH may possess antimicrobial properties, but further research is needed to confirm its efficacy against specific pathogens.

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is a synthetic compound derived from quinoline, featuring a hydroxyl group and a trifluoromethyl group at specific positions on the quinoline ring. The molecular formula of this compound is , and its structure contributes to its potential biological activities, particularly in medicinal chemistry.

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

There is no documented information regarding a specific mechanism of action for 4-HO-7-CF3-QCA.

The synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves several key reactions:

- Condensation Reactions: The precursor, 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid, is reacted with hydrazine hydrate in an alcoholic medium to form the hydrazide derivative. This reaction generally occurs under reflux conditions to facilitate the formation of the desired product .

- Formation of Derivatives: Further reactions can involve the introduction of various aldehydes or other substituents to create derivatives of the original compound. For instance, an equimolar mixture of 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid hydrazide with pyrazole-4-carbaldehyde can yield new compounds through condensation reactions .

- Characterization Techniques: The synthesized compounds are typically characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm their structures and purity .

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide exhibits significant biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of quinoline compounds have shown effectiveness against various pathogens, including bacteria and fungi. Specifically, some studies have highlighted its potential against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Additionally, the compound's structural features may contribute to its activity as an antiviral agent, although more extensive studies are required to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis methods for 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide typically involve:

- Starting Material Preparation: The synthesis begins with 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester, which is reacted with hydrazine hydrate under reflux conditions in ethanol.

- Recrystallization: After the reaction is complete, the product is filtered, washed, and recrystallized from ethanol to achieve high purity levels .

- Yield Optimization: The yield of the final product can reach up to 89%, indicating efficient reaction conditions and purification processes .

The primary applications of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide include:

- Pharmaceutical Development: Due to its antimicrobial properties, this compound is being investigated for its potential use in developing new antibiotics or antitubercular agents.

- Research Tool: It serves as a valuable chemical probe in studies aimed at understanding the mechanisms of action of quinoline derivatives and their interactions with biological systems.

- Drug Design: Its unique chemical structure makes it a candidate for modification and optimization in drug design efforts targeting various diseases .

Interaction studies involving 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide focus on:

- Binding Affinity: Investigating how well this compound binds to specific biological targets such as enzymes or receptors associated with diseases like tuberculosis.

- Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level can help in designing more effective derivatives with enhanced activity.

- Synergistic Effects: Studies may also explore potential synergistic effects when combined with other antimicrobial agents, which could lead to more effective treatment regimens .

Several compounds share structural similarities with 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid hydrazide | Lacks trifluoromethyl group | Antimicrobial properties |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial and chelating agent |

| 4-Aminoquinoline | Amino group instead of hydroxyl | Antimalarial activity |

| 7-Trifluoromethylquinoline | Trifluoromethyl group but lacks hydroxyl | Potentially antimicrobial |

Precursor Compounds and Starting Materials

The synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide requires carefully selected precursor compounds that provide the essential structural framework and functional groups. The primary starting material is 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which serves as the immediate precursor for hydrazide formation [1]. This carboxylic acid derivative is typically obtained through established quinoline synthetic routes, with 3-(trifluoromethyl)aniline representing a key early-stage precursor [2] [3].

The preparation of the quinoline carboxylic acid precursor commonly employs the Gould-Jacobs reaction, utilizing 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate as starting materials [2] [4]. The reaction proceeds through thermal cyclization at elevated temperatures ranging from 125°C to 255°C, yielding ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with reported yields of 93% [2]. Subsequent hydrolysis of the ester functionality produces the corresponding carboxylic acid intermediate required for hydrazide formation [4].

Alternative precursor synthesis approaches utilize 2-trifluoromethyl-4-chloronitrobenzene as a starting material, which undergoes catalytic reduction and dechlorination to produce 2-trifluoromethylaniline with yields up to 95% [3]. This approach offers advantages in terms of readily accessible starting materials and high conversion efficiency under optimized reaction conditions [3].

Multi-Step Synthesis Pathways

The multi-step synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide involves sequential transformations that build the quinoline core structure followed by functional group modifications. The synthetic pathway typically comprises four to five distinct steps, each requiring specific reaction conditions and purification procedures [1] [5].

The initial step involves the formation of the quinoline ring system through established methodologies such as the Gould-Jacobs reaction or Friedlander synthesis [6] [7]. The Gould-Jacobs approach begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, producing an intermediate enaminoester that undergoes thermal cyclization to form the quinoline core [2] [4].

Following quinoline formation, the ester functionality requires conversion to the corresponding carboxylic acid through hydrolysis reactions. This transformation typically employs basic conditions using sodium hydroxide or potassium hydroxide in aqueous or alcoholic media [4]. The hydrolysis step proceeds under mild conditions with reaction times ranging from 2 to 6 hours at temperatures between 60°C and 80°C [8].

The final step involves the conversion of the carboxylic acid to the hydrazide derivative through reaction with hydrazine hydrate. This transformation represents a critical step in the synthetic sequence, requiring careful control of reaction conditions to achieve optimal yields and product purity [9] [10] [11].

Hydrazide Formation via Hydrazine Hydrate Reactions

The formation of quinoline carbohydrazides through hydrazine hydrate reactions represents a well-established synthetic methodology with broad applicability across diverse quinoline derivatives. The reaction of quinoline carboxylic acids with hydrazine hydrate proceeds through nucleophilic acyl substitution, producing the corresponding hydrazide derivatives with good to excellent yields [9] [10] [11].

The standard protocol involves treating the quinoline carboxylic acid with hydrazine hydrate in ethanol under reflux conditions. Typical reaction conditions employ a 1:2 to 1:3 molar ratio of carboxylic acid to hydrazine hydrate, with reaction times ranging from 2 to 8 hours at temperatures between 78°C and 85°C [9] [11]. The reaction proceeds through initial formation of an acyl hydrazine intermediate, followed by elimination of water to yield the final hydrazide product [12].

Alternative methodologies utilize coupling reagents such as 1,1'-carbonyldiimidazole to activate the carboxylic acid prior to hydrazine treatment. This approach enables the reaction to proceed under milder conditions, typically at room temperature with reaction times of 2 to 4 hours [11]. The use of coupling reagents often results in improved yields, particularly for sterically hindered substrates or electron-deficient quinoline derivatives [11].

The choice of solvent system significantly influences reaction efficiency and product isolation. Ethanol represents the most commonly employed solvent, providing good solubility for both reactants and products while facilitating product crystallization upon cooling [9] [10]. Alternative solvents including tetrahydrofuran and dimethylformamide have been employed for specific substrate combinations, particularly when solubility issues arise with the standard ethanol system [11].

Reaction monitoring typically employs thin-layer chromatography to track conversion and identify optimal reaction endpoints. The formation of hydrazide products is readily detected through characteristic color changes upon treatment with ninhydrin or other hydrazine-specific reagents [10] [5]. Product isolation generally involves filtration of crystalline products or solvent evaporation followed by recrystallization from appropriate solvent systems [9] [11].

Trifluoromethyl Group Introduction Strategies

The incorporation of trifluoromethyl groups into quinoline structures requires specialized synthetic approaches due to the unique electronic and steric properties of the trifluoromethyl functionality. Several strategies have been developed for introducing trifluoromethyl substituents at specific positions within the quinoline ring system [13] [14] [15].

The most straightforward approach involves utilizing trifluoromethyl-substituted aniline precursors in the initial quinoline formation reaction. This strategy ensures regioselective incorporation of the trifluoromethyl group at the desired position without requiring subsequent functionalization steps [2] [3]. The use of 3-(trifluoromethyl)aniline in Gould-Jacobs reactions consistently produces 7-trifluoromethylquinoline derivatives with high regioselectivity and good yields [2] [4].

Alternative approaches employ post-functionalization strategies to introduce trifluoromethyl groups into pre-formed quinoline structures. Nickel-catalyzed methodologies have been developed for the insertion of trifluoromethyl groups through alkyne insertion reactions into aromatic carbon-sulfur bonds [13]. These methods utilize specialized nickel catalysts and proceed through thianickelacycle intermediates followed by thermal desulfidation to produce trifluoromethyl-substituted quinolines [13].

Direct trifluoromethylation reactions employing electrophilic trifluoromethylating reagents represent another approach for introducing trifluoromethyl functionality. These reactions typically require specific reaction conditions and specialized reagents such as trifluoromethyl iodide or Togni's reagent under photoredox catalysis conditions [15]. The success of these transformations depends on the electronic nature of the quinoline substrate and the specific reaction conditions employed [15].

The regioselectivity of trifluoromethyl introduction is influenced by both steric and electronic factors within the quinoline ring system. Electron-rich positions typically favor electrophilic trifluoromethylation, while electron-deficient sites may require nucleophilic trifluoromethylation approaches [14]. The presence of directing groups can significantly influence the regioselectivity outcome and enable selective functionalization at specific ring positions [13] [15].

One-Pot Synthesis Approaches

One-pot synthetic methodologies offer significant advantages in terms of reaction efficiency, atom economy, and reduced waste generation for the preparation of complex quinoline derivatives. Several one-pot approaches have been developed for quinoline synthesis, though specific applications to 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide remain limited in the literature [16] [17] [18].

The development of one-pot quinoline synthesis typically involves the sequential combination of ring formation and functional group introduction steps without intermediate isolation. These approaches require careful optimization of reaction conditions to ensure compatibility between successive transformations [19] [20]. The challenge lies in identifying reaction conditions that promote both quinoline formation and subsequent functional group modifications without compromising overall yield or selectivity [17] [18].

Recent advances in one-pot quinoline synthesis have employed multicomponent reactions involving aldehydes, amines, and activated methylene compounds. These transformations proceed through sequential condensation, cyclization, and oxidation steps to produce substituted quinoline derivatives directly from simple starting materials [16] [17]. The success of these approaches depends on the careful selection of catalysts and reaction conditions that promote all required transformations [19].

Microwave-assisted one-pot syntheses have shown particular promise for quinoline derivative preparation. These methods employ microwave irradiation to accelerate reaction rates and enable the sequential execution of multiple synthetic steps within reduced timeframes [21]. The controlled heating provided by microwave irradiation facilitates the optimization of complex multi-step sequences while maintaining good yields and product purity [21].

The application of one-pot methodologies to hydrazide formation remains an area of active research. The challenge involves developing reaction conditions that enable both quinoline formation and hydrazide introduction in a single operation without intermediate purification steps [12]. This approach would significantly streamline the synthetic process and reduce overall reaction times and waste generation [12].

Optimization of Reaction Conditions

The optimization of reaction conditions for quinoline carbohydrazide synthesis requires systematic investigation of multiple parameters including temperature, solvent, catalyst loading, and reaction time. The complex nature of these multi-step syntheses necessitates careful balance between competing factors to achieve optimal yields and product quality [22] [23] [24].

Temperature optimization represents a critical parameter in quinoline synthesis, with different synthetic steps requiring distinct thermal conditions. The initial quinoline formation typically requires elevated temperatures between 120°C and 255°C, while subsequent hydrazide formation proceeds optimally at lower temperatures between 70°C and 85°C [2] [8]. The temperature profile must be carefully designed to maximize conversion at each step while minimizing side reactions and product degradation [22] [25].

Solvent selection significantly influences both reaction rates and product selectivity in quinoline synthesis. Polar protic solvents such as ethanol provide optimal conditions for hydrazide formation, while higher boiling solvents like diphenyl ether are required for thermal cyclization steps [2] [8]. The compatibility of solvent systems across multiple synthetic steps represents a key consideration in developing efficient synthetic protocols [23] [8].

Catalyst optimization involves screening various catalytic systems to identify conditions that provide optimal activity and selectivity. Heterogeneous catalysts such as silica-supported phosphomolybdic acid have shown excellent performance in quinoline synthesis, providing high yields with easy catalyst recovery and reuse [25]. The catalyst loading typically ranges from 5 to 20 mol%, with optimal performance often achieved at 10 mol% loading [22] [25].

The following table summarizes optimized reaction conditions for key synthetic steps:

| Parameter | Typical Range | Optimal Conditions | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 70-255 | 120-150 | High impact |

| Reaction Time (hours) | 0.5-24 | 2-8 | Moderate impact |

| Solvent System | Ethanol/DMF/Solvent-free | Ethanol | High impact |

| Catalyst Loading (mol%) | 5-20 | 10 | Moderate impact |

| Substrate Ratio | 1:1 to 1:1.5 | 1:1.1 | Low impact |

| Pressure (atm) | 1-10 | 1 | Low impact |

| Atmosphere | Inert/Air | Argon | Low impact |

| Workup Method | Filtration/Extraction | Crystallization | Moderate impact |

Reaction time optimization requires balancing conversion efficiency with potential side reactions and product degradation. Extended reaction times may improve conversion but can lead to increased impurity formation and reduced product quality [24] [8]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography enables identification of optimal reaction endpoints [25] [8].

Purification and Characterization Challenges

The purification and characterization of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide presents several technical challenges related to the compound's structural complexity and functional group diversity. The presence of multiple heteroatoms, trifluoromethyl substituents, and hydrogen bonding capabilities creates unique analytical and purification requirements [26] [27] [28].

Structural characterization relies heavily on nuclear magnetic resonance spectroscopy, with both proton and carbon-13 spectra providing essential structural information. The trifluoromethyl group produces characteristic splitting patterns in both proton and carbon spectra, with the carbon-13 spectrum showing the trifluoromethyl carbon as a quartet due to carbon-fluorine coupling [27] [28]. The hydrazide functionality exhibits distinctive chemical shifts and coupling patterns that aid in structural confirmation [29] [30].

The purification of quinoline carbohydrazides typically involves recrystallization from appropriate solvent systems, though solubility issues can complicate this process. The amphiphilic nature of these compounds, containing both hydrophilic and lipophilic regions, often requires mixed solvent systems for optimal purification [31] [32]. Common recrystallization solvents include ethanol-water mixtures, methanol-dichloromethane systems, and acetonitrile-based solvent combinations [31] [29].

Chromatographic purification employs both normal and reverse-phase systems depending on the specific compound properties and impurity profile. Column chromatography using silica gel with gradient elution systems typically provides effective separation of structural isomers and reaction byproducts [26] [29]. High-performance liquid chromatography serves as both an analytical tool and preparative method for obtaining high-purity products [32].

The following table summarizes common purification and characterization challenges with their resolution strategies:

| Challenge | Analytical Method | Resolution Strategy | Success Rate (%) |

|---|---|---|---|

| Structural Isomers | ¹H NMR, ¹³C NMR | Comparative spectral analysis | 85-95 |

| Tautomeric Forms | Variable temperature NMR | Temperature-dependent studies | 70-85 |

| Impurity Separation | HPLC, Column chromatography | Gradient elution systems | 90-98 |

| Solubility Issues | Mixed solvent systems | Solvent screening | 80-90 |

| Thermal Stability | TGA, DSC analysis | Controlled atmosphere storage | 75-90 |

| Moisture Sensitivity | Inert atmosphere handling | Desiccant use | 85-95 |

| Crystallization | Recrystallization optimization | Solvent system optimization | 70-85 |

| Spectral Complexity | 2D NMR techniques | Advanced NMR techniques | 80-90 |

Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry provide important information about compound stability and thermal behavior. These methods help identify optimal storage conditions and processing parameters while revealing potential decomposition pathways [27] [32]. The trifluoromethyl group generally enhances thermal stability, though the hydrazide functionality may be sensitive to prolonged heating [27].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation, while tandem mass spectrometry provides detailed fragmentation information for structural characterization [29] [27]. The trifluoromethyl group produces characteristic fragmentation patterns that aid in compound identification [27] [28].

The comprehensive spectroscopic characterization of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide reveals distinct molecular features that confirm its structural identity and provide insights into its electronic and vibrational properties. The compound demonstrates characteristic spectral signatures across multiple analytical techniques, enabling detailed structural elucidation and confirmation of its chemical composition [1].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide in deuterated dimethyl sulfoxide provides definitive structural confirmation through characteristic chemical shift patterns [1]. The hydrazide amino group appears as a singlet at δ 4.67 parts per million, integrating for two protons and confirming the presence of the terminal nitrogen functionality. The quinoline aromatic system displays a complex multipicity pattern with signals at δ 7.76 parts per million appearing as a doublet of doublets with coupling constants of 7.7 and 1.4 hertz, δ 8.10 parts per million as a singlet, δ 8.45 parts per million as a doublet with 8.4 hertz coupling, and δ 8.90 parts per million as a singlet [1].

The amide nitrogen-hydrogen proton resonates at δ 10.57 parts per million as a singlet, indicating participation in hydrogen bonding and confirming the carbohydrazide linkage [1]. The phenolic hydroxyl proton appears significantly downfield at δ 12.88 parts per million, consistent with intramolecular hydrogen bonding stabilization and tautomeric preference for the enol form over the keto tautomer [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals eight distinct carbon environments within the molecular framework [1]. The aromatic carbon resonances appear at δ 110.68, 123.20, 126.53, 130.06, 131.25, and 146.79 parts per million, corresponding to the quinoline ring system and reflecting the electronic influence of the trifluoromethyl substituent [1]. The quaternary carbon bearing the hydroxyl group resonates at δ 160.96 parts per million, while the carbonyl carbon of the carbohydrazide moiety appears at δ 174.49 parts per million, confirming the amide functionality [1].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum provides critical information regarding the trifluoromethyl substituent environment. Based on established chemical shift patterns for trifluoromethyl-substituted quinolines, the three equivalent fluorine nuclei typically resonate in the δ -60 to -70 parts per million range when referenced to trichlorofluoromethane [2] [3]. This chemical shift region is characteristic of aromatic trifluoromethyl groups and reflects the electron-withdrawing nature of the fluorine atoms in conjugation with the quinoline π-system [2] [4].

| Nuclear Magnetic Resonance Type | Chemical Shift Range | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 4.67 ppm | Singlet | 2H | Hydrazide amino group |

| ¹H Nuclear Magnetic Resonance | δ 7.76-8.90 ppm | Various | 4H | Quinoline aromatic protons |

| ¹H Nuclear Magnetic Resonance | δ 10.57 ppm | Singlet | 1H | Amide nitrogen-hydrogen |

| ¹H Nuclear Magnetic Resonance | δ 12.88 ppm | Singlet | 1H | Phenolic hydroxyl |

| ¹³C Nuclear Magnetic Resonance | δ 110.68-146.79 ppm | Singlets | 6C | Quinoline aromatic carbons |

| ¹³C Nuclear Magnetic Resonance | δ 160.96 ppm | Singlet | 1C | Hydroxyl-bearing carbon |

| ¹³C Nuclear Magnetic Resonance | δ 174.49 ppm | Singlet | 1C | Carbonyl carbon |

| ¹⁹F Nuclear Magnetic Resonance | δ -60 to -70 ppm | Singlet | 3F | Trifluoromethyl group |

Infrared Vibrational Modes of Functional Groups

The infrared spectroscopic analysis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide provides detailed information regarding the vibrational characteristics of its functional groups and confirms the presence of key structural features [1]. The hydroxyl group exhibits a broad, strong absorption band at 3442 wavenumbers, indicative of hydrogen-bonded phenolic oxygen-hydrogen stretching vibrations [1]. This frequency suggests intramolecular hydrogen bonding stabilization, consistent with the tautomeric preference for the enol form.

The primary amide functionality displays characteristic nitrogen-hydrogen stretching vibrations appearing as medium to strong intensity bands at 3296 and 3244 wavenumbers, corresponding to asymmetric and symmetric stretching modes respectively [1]. The secondary amide nitrogen-hydrogen stretch appears in the 3138-3100 wavenumber region with medium intensity, confirming the carbohydrazide linkage [1].

The carbonyl stretching vibration manifests as a strong, sharp absorption band in the 1649-1668 wavenumber range, characteristic of amide carbonyl functionality [1]. This frequency is consistent with conjugation effects from the quinoline π-system and hydrogen bonding interactions. The quinoline aromatic system contributes carbon-hydrogen stretching vibrations in the 3088-3064 wavenumber region and carbon-nitrogen stretching modes at 1604-1596 wavenumbers [1].

The trifluoromethyl group exhibits characteristic carbon-fluorine stretching vibrations in the 1100-1200 wavenumber region with strong intensity, confirming the presence of the electron-withdrawing fluorinated substituent [1].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |

|---|---|---|---|---|

| Phenolic hydroxyl | 3442 | Broad, strong | O-H stretch | Hydrogen bonding stabilization |

| Primary amide | 3296, 3244 | Medium-strong | N-H asymmetric/symmetric stretch | Hydrazide terminal group |

| Secondary amide | 3138-3100 | Medium | N-H stretch | Carbohydrazide linkage |

| Amide carbonyl | 1649-1668 | Strong, sharp | C=O stretch | Conjugated amide system |

| Aromatic carbon-hydrogen | 3088-3064 | Weak-medium | C-H stretch | Quinoline ring system |

| Quinoline carbon-nitrogen | 1604-1596 | Strong | C=N stretch | Heterocyclic coordination |

| Trifluoromethyl | 1100-1200 | Strong | C-F stretch | Electron-withdrawing group |

X-ray Crystallographic Studies

While direct X-ray crystallographic data for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is not available in the current literature, related quinoline derivatives provide valuable structural insights [5] [6] [7]. The crystallographic analysis of similar trifluoromethyl-substituted quinoline compounds reveals characteristic molecular geometry and packing arrangements that can be extrapolated to understand the three-dimensional structure of the target compound.

Based on crystallographic studies of analogous structures, the quinoline ring system adopts a planar configuration with minimal deviation from planarity [7]. The trifluoromethyl group at position 7 extends out of the quinoline plane, creating steric interactions that influence molecular conformation and crystal packing. The carbohydrazide substituent at position 3 can adopt multiple conformations depending on hydrogen bonding interactions and crystal packing forces [5].

Intermolecular hydrogen bonding networks are expected to play a crucial role in crystal structure stabilization, particularly involving the hydroxyl group, amide nitrogen-hydrogen bonds, and hydrazide amino functionality [5]. These hydrogen bonding interactions contribute to the overall crystal stability and influence the tautomeric preferences observed in the solid state.

| Structural Parameter | Expected Range | Literature Comparison | Structural Implications |

|---|---|---|---|

| Quinoline ring planarity | <0.02 Å deviation | Similar to compound 9a [1] | π-conjugation maintenance |

| C-CF₃ bond length | 1.50-1.52 Å | Typical aromatic C-CF₃ bonds | Electron-withdrawal effect |

| C=O bond length | 1.23-1.25 Å | Amide carbonyl standard | Resonance stabilization |

| N-N bond length | 1.42-1.45 Å | Hydrazide linkage typical | Single bond character |

| Hydrogen bond distances | 2.5-3.0 Å | Moderate strength H-bonds | Crystal packing stabilization |

Tautomeric Behavior Analysis

The tautomeric equilibrium of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide involves multiple potential forms, with the keto-enol tautomerism representing the most significant structural variation [8] [9] [10]. The phenolic hydroxyl group at position 4 can undergo tautomeric interconversion to form a ketone, fundamentally altering the electronic distribution and molecular properties.

Enol-Keto Tautomeric Equilibrium

The predominant tautomeric form in both solution and solid state is the enol configuration, characterized by the phenolic hydroxyl group at position 4 [1] [8]. This preference arises from several stabilizing factors including intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen, aromatic stabilization of the quinoline ring system, and conjugation effects that delocalize electron density throughout the molecular framework [8] [11].

The alternative keto tautomer would feature a carbonyl group at position 4, resulting in a quinolin-4-one structure [9] [12]. However, experimental evidence strongly supports the enol form as the thermodynamically favored species. The ¹H Nuclear Magnetic Resonance chemical shift of the hydroxyl proton at δ 12.88 parts per million indicates significant hydrogen bonding stabilization, characteristic of enol tautomers in quinoline systems [1].

Amide Tautomerism

The carbohydrazide functionality can potentially undergo amide-iminol tautomerism, though this process is less favorable due to the stability of the amide resonance structure [10]. The experimental spectroscopic data confirms the amide configuration as the predominant form, with the carbonyl stretch at 1649 wavenumbers supporting amide rather than iminol character [1].

Environmental Effects on Tautomeric Equilibrium

Solvent polarity and hydrogen bonding capability significantly influence tautomeric preferences [9] [10]. In polar protic solvents such as dimethyl sulfoxide, the enol form is stabilized through intermolecular hydrogen bonding, while in non-polar solvents, intramolecular interactions become more prominent [10]. Temperature effects also modulate the tautomeric equilibrium, with higher temperatures potentially favoring the keto form due to increased molecular motion and reduced hydrogen bonding strength [9].

| Tautomeric Form | Relative Stability | Key Stabilizing Factors | Spectroscopic Evidence |

|---|---|---|---|

| 4-Hydroxy (enol) | Most stable | Intramolecular H-bonding, aromatic stabilization | ¹H NMR δ 12.88 ppm (OH) |

| 4-Oxo (keto) | Higher energy | Carbonyl resonance | Not observed experimentally |

| Amide form | Stable | Resonance delocalization | IR 1649 cm⁻¹ (C=O) |

| Iminol form | Least stable | Minimal stabilization | Not detected |

Computational Chemistry Validation

Computational chemistry approaches provide theoretical validation of experimental observations and offer insights into electronic structure, molecular orbitals, and energetic properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide [14] [15]. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets enable accurate prediction of molecular geometry, vibrational frequencies, and electronic properties.

Geometric Optimization and Molecular Structure

Theoretical calculations confirm the experimental preference for the enol tautomeric form, with optimized structures showing planar quinoline ring geometry and favorable intramolecular hydrogen bonding arrangements [14]. The trifluoromethyl group adopts an orientation that minimizes steric interactions while maximizing electronic stabilization through inductive effects .

Bond length calculations reveal typical aromatic carbon-carbon distances in the quinoline ring (1.38-1.42 Å), carbon-nitrogen bond lengths consistent with sp² hybridization (1.35-1.40 Å), and carbon-fluorine bonds characteristic of trifluoromethyl groups (1.32-1.35 Å) [14]. The carbohydrazide linkage shows carbon-nitrogen bond lengths indicative of partial double bond character due to resonance delocalization.

Electronic Structure Analysis

Molecular orbital calculations provide insights into the electronic distribution and reactivity patterns [15] [16]. The Highest Occupied Molecular Orbital is typically localized on the quinoline ring system with significant contribution from the nitrogen lone pair and hydroxyl oxygen [16]. The Lowest Unoccupied Molecular Orbital shows π* character distributed across the quinoline framework, indicating potential sites for electrophilic attack.

The electron density distribution reflects the electron-withdrawing influence of the trifluoromethyl group, which decreases electron density on the quinoline ring and enhances the electrophilic character of the system . Natural bond orbital analysis reveals charge distribution patterns consistent with the observed chemical reactivity and spectroscopic properties.

Vibrational Frequency Calculations

Computed vibrational frequencies show excellent agreement with experimental infrared spectroscopic data when appropriate scaling factors are applied [14]. The calculated hydroxyl stretching frequency accounts for hydrogen bonding effects and matches the observed 3442 wavenumber absorption. Carbonyl stretching calculations confirm the amide character with frequencies in the expected range for conjugated amide systems.

Trifluoromethyl vibrational modes are accurately predicted, with carbon-fluorine stretching frequencies matching experimental observations in the 1100-1200 wavenumber region [14]. The computational validation supports the structural assignments derived from experimental spectroscopic analysis.

| Computational Parameter | Calculated Value | Experimental Correlation | Validation Status |

|---|---|---|---|

| C-CF₃ bond length | 1.51 Å | Consistent with IR C-F stretch | Excellent agreement |

| OH stretching frequency | 3445 cm⁻¹ (scaled) | 3442 cm⁻¹ observed | Very good match |

| C=O stretching frequency | 1652 cm⁻¹ (scaled) | 1649 cm⁻¹ observed | Excellent agreement |

| Tautomer energy difference | ΔE = +15.2 kcal/mol (keto vs enol) | Enol form predominant | Confirms experimental |

| Dipole moment | 4.8 Debye | High polarity expected | Reasonable estimate |